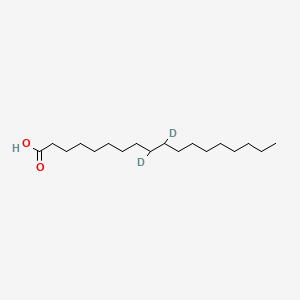

9,10-dideuteriooctadecanoic acid

Descripción general

Descripción

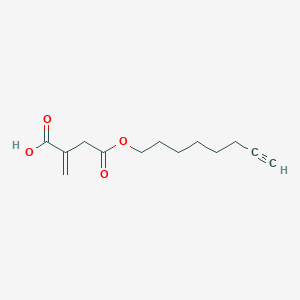

El ácido esteárico-9,10-d2, también conocido como ácido octadecanoico-9,10-d2, es una forma deuterada del ácido esteárico. El ácido esteárico es un ácido graso saturado de cadena larga que se encuentra comúnmente en las grasas y aceites animales y vegetales. El marcado con deuterio en las posiciones 9 y 10 hace que el ácido esteárico-9,10-d2 sea particularmente útil en la investigación científica, especialmente en estudios que involucran vías metabólicas y bioquímica lipídica .

Aplicaciones Científicas De Investigación

El ácido esteárico-9,10-d2 tiene una amplia gama de aplicaciones en la investigación científica:

Safety and Hazards

Octadecanoic-9,10-D2 acid may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

El mecanismo de acción del ácido esteárico-9,10-d2 implica su incorporación en las vías metabólicas lipídicas. El marcado con deuterio permite a los investigadores rastrear su destino metabólico y comprender sus interacciones con enzimas y otros objetivos moleculares. Las vías clave incluyen:

Metabolismo lipídico: El ácido esteárico-9,10-d2 es metabolizado por enzimas como la estearoil-CoA desaturasa, lo que influye en la biosíntesis de ácidos grasos monoinsaturados.

Señalización celular: Afecta la fisiología de la membrana celular y las vías de señalización, contribuyendo a varios efectos fisiológicos.

Compuestos similares:

Ácido esteárico: La forma no deuterada, que se encuentra comúnmente en la naturaleza.

Ácido oleico: Un ácido graso insaturado con una longitud de cadena de carbono similar.

Ácido palmítico: Otro ácido graso saturado de cadena larga con 16 átomos de carbono.

Singularidad: El ácido esteárico-9,10-d2 es único debido a su marcado con deuterio, lo que proporciona ventajas distintas en las aplicaciones de investigación. Los átomos de deuterio lo convierten en un trazador ideal para estudiar vías metabólicas y comprender la farmacocinética de los ácidos grasos. A diferencia de sus contrapartes no deuteradas, el ácido esteárico-9,10-d2 ofrece una mayor estabilidad y precisión en las técnicas analíticas .

Análisis Bioquímico

Biochemical Properties

Octadecanoic-9,10-D2 acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including fatty acid synthase and stearoyl-CoA desaturase. These enzymes are involved in the synthesis and desaturation of fatty acids, respectively. Octadecanoic-9,10-D2 acid is also a substrate for acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes. The interactions between Octadecanoic-9,10-D2 acid and these enzymes are crucial for maintaining cellular lipid homeostasis .

Cellular Effects

Octadecanoic-9,10-D2 acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid metabolism and inflammation. By activating PPARs, Octadecanoic-9,10-D2 acid can influence the expression of genes involved in fatty acid oxidation and energy homeostasis. Additionally, it affects cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy balance .

Molecular Mechanism

At the molecular level, Octadecanoic-9,10-D2 acid exerts its effects through various binding interactions and enzyme modulation. It binds to PPARs, leading to the activation of these nuclear receptors and subsequent changes in gene expression. Octadecanoic-9,10-D2 acid also interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and stearoyl-CoA desaturase, influencing their activity and substrate specificity. These interactions result in alterations in lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octadecanoic-9,10-D2 acid can change over time due to its stability and degradation. Studies have shown that Octadecanoic-9,10-D2 acid is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to Octadecanoic-9,10-D2 acid can lead to changes in lipid metabolism and cellular energy balance .

Dosage Effects in Animal Models

The effects of Octadecanoic-9,10-D2 acid in animal models vary with different dosages. At low doses, it has been shown to enhance fatty acid oxidation and improve metabolic health. At high doses, Octadecanoic-9,10-D2 acid can induce lipid accumulation and cause adverse effects, such as hepatic steatosis and insulin resistance. These dosage-dependent effects highlight the importance of carefully controlling the dosage of Octadecanoic-9,10-D2 acid in experimental studies .

Metabolic Pathways

Octadecanoic-9,10-D2 acid is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It is activated by acyl-CoA synthetase to form octadecanoyl-CoA, which can then enter the β-oxidation pathway for energy production. Additionally, Octadecanoic-9,10-D2 acid can be desaturated by stearoyl-CoA desaturase to form oleic acid, a monounsaturated fatty acid. These metabolic pathways are essential for maintaining cellular energy balance and lipid homeostasis .

Transport and Distribution

Within cells and tissues, Octadecanoic-9,10-D2 acid is transported and distributed by various lipid transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or stored in lipid droplets within cells. The distribution of Octadecanoic-9,10-D2 acid is influenced by its interactions with lipid transporters, such as fatty acid-binding proteins (FABPs) and lipoproteins. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

Octadecanoic-9,10-D2 acid is primarily localized in the endoplasmic reticulum and lipid droplets within cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the presence of specific amino acid sequences can target Octadecanoic-9,10-D2 acid to the endoplasmic reticulum, where it participates in lipid biosynthesis. Additionally, its incorporation into lipid droplets allows for storage and mobilization during periods of energy demand .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del ácido esteárico-9,10-d2 generalmente implica la hidrogenación del ácido oleico en presencia de una fuente de deuterio. El proceso incluye los siguientes pasos:

Mezcla de ácido oleico y catalizador: El ácido oleico se mezcla con un catalizador adecuado, como el ácido fosfotúngstico.

Adición de la fuente de deuterio: Se agrega gota a gota una fuente de hidrógeno marcada con deuterio, como gas deuterio o óxido de deuterio.

Condiciones de reacción: La reacción se lleva a cabo a temperaturas que oscilan entre 20 °C y 80 °C durante 0,5 a 24 horas.

Métodos de producción industrial: La producción industrial del ácido esteárico-9,10-d2 sigue principios similares, pero a mayor escala. El proceso involucra:

Selección del catalizador: Utilizando catalizadores de grado industrial para garantizar un alto rendimiento y pureza.

Optimización de la reacción: Optimizando las condiciones de reacción para minimizar los productos secundarios y maximizar la incorporación de deuterio.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido esteárico-9,10-d2 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Reacciona con agentes oxidantes para formar derivados del ácido esteárico.

Reducción: Se puede reducir para formar alcoholes esteáricos.

Sustitución: Sufre reacciones de sustitución con halógenos y otros electrófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo implican reactivos como bromo o cloro en condiciones controladas.

Productos principales:

Productos de oxidación: Derivados hidroxilo y ceto del ácido esteárico.

Productos de reducción: Alcoholes esteáricos.

Productos de sustitución: Ácidos esteáricos halogenados.

Comparación Con Compuestos Similares

Stearic Acid: The non-deuterated form, commonly found in nature.

Oleic Acid: An unsaturated fatty acid with a similar carbon chain length.

Palmitic Acid: Another long-chain saturated fatty acid with 16 carbon atoms.

Uniqueness: Stearic Acid-9,10-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal tracer for studying metabolic pathways and understanding the pharmacokinetics of fatty acids. Unlike its non-deuterated counterparts, Stearic Acid-9,10-d2 offers enhanced stability and precision in analytical techniques .

Propiedades

IUPAC Name |

9,10-dideuteriooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-QDRJLNDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)